Cinchonidine is a natural product found in Cinchona calisaya, Cinchona, and other organisms with data available.
Cinchonidine
CAS No.: 485-71-2
VCID: VC21315425
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Cinchonidine is a naturally occurring alkaloid extracted from the bark of the cinchona tree, which is renowned for its medicinal properties, particularly in the treatment of malaria. It belongs to the class of cinchona alkaloids, structurally characterized by the presence of a quinoline linked to an azabicyclo[2.2.2]octane moiety . Cinchonidine is the pseudoenantiomer of cinchonine and shares the same stereochemistry as quinine, another prominent cinchona alkaloid . Chemical Data Table
Applications of CinchonidineCinchonidine is widely used in asymmetric synthesis and racemic resolution processes due to its chiral properties . It serves as a versatile tool in green chemistry, facilitating highly enantioselective reactions. The demand for chiral compounds like cinchonidine has increased significantly in the pharmaceutical, agrochemical, and fine chemical industries over the past two decades . Asymmetric SynthesisCinchonidine's role in asymmetric synthesis is pivotal, as it acts as a chiral catalyst or auxiliary in various organic reactions. This includes asymmetric hydrogenation, where cinchonidine can influence the stereoselectivity of the reaction . Research Findings and Future DirectionsRecent research has focused on the application of cinchonidine in asymmetric organocatalysis, providing efficient pathways to enantiomerically pure compounds. This aligns with the broader trend of developing environmentally friendly chemical processes . Additionally, studies on cinchona alkaloids, including cinchonidine, highlight their potential as biomarkers for certain food consumption patterns . Future Research Directions
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CAS No. | 485-71-2 | ||||||||||||
Product Name | Cinchonidine | ||||||||||||
Molecular Formula | C19H22N2O | ||||||||||||
Molecular Weight | 294.4 g/mol | ||||||||||||
IUPAC Name | (R)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | ||||||||||||
Standard InChI | InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14-,18?,19+/m0/s1 | ||||||||||||
Standard InChIKey | KMPWYEUPVWOPIM-CZHSWUJBSA-N | ||||||||||||
Isomeric SMILES | C=C[C@H]1CN2CC[C@H]1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O | ||||||||||||
SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | ||||||||||||
Canonical SMILES | C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | ||||||||||||
Melting Point | 210.5 °C | ||||||||||||
Physical Description | Solid | ||||||||||||
Solubility | 0.2 mg/mL at 25 °C | ||||||||||||
Synonyms | 2-Quinuclidinemethanol, alpha-4-quinolyl-5-vinyl- cinchonidine cinchonidine hydrochloride cinchonidine monohydrochloride cinchonidine sulfate(2:1) cinchonidine, (1beta,3alpha,4beta,8alpha,9R)-isome |
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Reference | Litchfield, J., et al., J. Pharm. Exp. Ther., 96, 99 | ||||||||||||
PubChem Compound | 12254721 | ||||||||||||
Last Modified | Aug 15 2023 |
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